3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Overview
Description
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a benzene ring substituted with an amide group and a phenylprop-2-enoyl group
Mechanism of Action
Target of Action
The primary target of 3-cinnamamidobenzoic acid is the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .
Mode of Action
3-cinnamamidobenzoic acid interacts with the active site of the CYP53A15 enzyme, a variant of CYP53 found in the fungus Cochliobolus lunatus . This interaction inhibits the enzymatic activity of CYP53A15 . The inhibition of this enzyme disrupts the normal metabolic processes of the fungi, leading to their death .
Biochemical Pathways
The inhibition of CYP53A15 affects the metabolic pathway of aromatic compounds in fungi . The downstream effects of this disruption can lead to the death of the fungi .
Result of Action
The result of 3-cinnamamidobenzoic acid’s action is the death of the fungi. By inhibiting the CYP53A15 enzyme, the compound disrupts the normal metabolic processes of the fungi, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 3-aminobenzoic acid and cinnamoyl chloride (3-phenylprop-2-enoyl chloride) in the presence of a base such as pyridine or triethylamine. This reaction forms the amide bond, resulting in the desired compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using Br2/FeBr3, nitration using HNO3/H2SO4, and alkylation using alkyl halides and AlCl3.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Cinnamic Acid: An aromatic acid with a phenylprop-2-enoyl group, known for its flavoring and fragrance properties.
Aminobenzoic Acid: An aromatic amine with applications in sunscreen and as a vitamin B complex component.
Uniqueness
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid is unique due to its combined structural features of both benzoic acid and cinnamic acid, offering a distinct set of chemical and biological properties. Its amide linkage and conjugated system contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-11H,(H,17,18)(H,19,20)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDHSPJJPLZJMX-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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